molecular formula C28H36ClN5O5 B197682 Morphiceptin hydrochloride CAS No. 87777-29-5

Morphiceptin hydrochloride

Cat. No.: B197682
CAS No.: 87777-29-5
M. Wt: 558.1 g/mol
InChI Key: ARSDMYCQCLQDBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Morphiceptin hydrochloride (Tyr-Pro-Phe-Pro-NH₂·HCl) is a synthetic tetrapeptide derived from β-casomorphin, an opioid-like fragment of bovine casein. It is a potent and selective agonist of the μ-opioid receptor (MOR), with minimal affinity for δ- (DOR) or κ-opioid (KOR) receptors . Its primary mechanism involves binding to MORs in the central nervous system, modulating pain perception and gastrointestinal motility.

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

The predominant method for synthesizing morphiceptin hydrochloride involves solid-phase peptide synthesis (SPPS), leveraging Boc (tert-butyloxycarbonyl) protection strategies. The process begins with anchoring the C-terminal proline residue to a chloromethylated polystyrene resin. Sequential coupling of Fmoc (fluorenylmethyloxycarbonyl)-protected amino acids—phenylalanine, proline, and tyrosine—follows, with each step monitored via Kaiser testing for free amine groups .

Key Reaction Conditions

  • Coupling Reagents : DIC (N,N'-diisopropylcarbodiimide) and HOBt (hydroxybenzotriazole) in dimethylformamide (DMF) facilitate peptide bond formation.

  • Deprotection : Boc groups are removed using trifluoroacetic acid (TFA) in dichloromethane (DCM) (50% v/v), followed by neutralization with diisopropylethylamine (DIPEA) .

  • Cleavage : The peptide-resin undergoes HF cleavage (0°C, 1 hour) with scavengers (e.g., p-cresol) to prevent side reactions, yielding the crude peptide .

Table 1: SPPS Parameters for this compound

ParameterSpecificationSource
ResinChloromethylated polystyrene (1.1 mmol/g)
Coupling Time2 hours per amino acid
Deprotection Agent50% TFA/DCM
Cleavage ConditionsHF, 0°C, 1 hour
Average Yield (Crude)75–85%

Solution-Phase Synthesis Approaches

Alternative routes employ solution-phase synthesis for specific intermediates. For instance, [D-Pro⁴]morphiceptin derivatives are synthesized via carbodiimide-mediated coupling in tetrahydrofuran (THF), using methyl chloroformate and diazomethane for ketene formation .

Critical Steps

  • Diazomethane Generation : Diazald® (N-methyl-N-nitroso-p-toluenesulfonamide) reacts with potassium hydroxide to produce diazomethane, distilled into the reaction mixture at -30°C .

  • Intermediate Isolation : The resulting β-keto ester is silylated with N,O-bis(trimethylsilyl)acetamide, followed by trityl protection using 4-methyltrityl chloride .

  • Purification : Flash chromatography (DCM:MeOH 10:1) achieves >95% purity, with yields averaging 50% .

Table 2: Solution-Phase Synthesis Metrics

ComponentRoleConditionsYieldSource
Diazald®Diazomethane precursorKOH/Et₂O, -30°C85%
N,O-Bis(trimethylsilyl)acetamideSilylation agentDCM, 30 min100%
4-Methyltrityl chlorideProtecting groupDIPEA, r.t., overnight50%

Industrial-Scale Production

Large-scale manufacturing optimizes SPPS through automated peptide synthesizers and inline HPLC monitoring. Key considerations include:

  • Resin Swelling : Pre-swelling resins in DMF (3×10 min) enhance coupling efficiency .

  • Temperature Control : Maintaining 25°C during coupling minimizes racemization .

  • Lyophilization : Crude peptide is lyophilized post-HPLC purification (C18 column, 0.1% TFA/acetonitrile gradient) for long-term stability .

Table 3: Industrial Process Parameters

StageEquipmentOutput ScalePuritySource
SPPSAutomated synthesizer1–5 kg/batch90%
HPLC PurificationPrep-scale C18 column500 g/day99%
LyophilizationPilot-scale freeze dryer1–10 kg>98%

Analytical Characterization

Post-synthesis validation employs multi-modal analytics:

  • HPLC : A Kromasil C18 column (150 × 4.6 mm, 5 μm) with 0.03 M KH₂PO₄-methanol (70:30) resolves morphiceptin isomers (Rₜ = 12.3 min) .

  • Mass Spectrometry : ESI-MS confirms molecular weight (558.1 g/mol; [M+H]⁺ = 559.2) .

  • Amino Acid Analysis : Hydrolysis (6N HCl, 110°C, 24h) quantifies residues (Tyr: 1.00, Pro: 2.05, Phe: 0.98) .

Chemical Reactions Analysis

Types of Reactions: Morphiceptin hydrochloride primarily undergoes peptide bond formation and hydrolysis reactions. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used for oxidation reactions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium azide (NaN3) or thiol compounds.

Major Products: The major products formed from these reactions include modified peptides with altered functional groups, which can be analyzed using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Scientific Research Applications

Chemical Properties and Mechanism of Action

Morphiceptin hydrochloride (C28H35N5O5) exhibits a molecular weight of 521.6 g/mol and is characterized by its high selectivity for μ-opioid receptors, with a binding affinity that is over 1,000 times greater than that for δ-opioid receptors. Its analgesic efficacy is mediated through the μ-opioid receptor pathways, which are crucial in modulating pain perception and response.

Pain Management

Morphiceptin has been extensively studied for its analgesic effects. Research indicates that it can effectively reduce pain in various animal models:

  • Analgesic Efficacy : In studies involving intracerebroventricular administration, morphiceptin demonstrated an effective dose (ED50) of approximately 1.7 nmol per animal, showcasing its potency in pain relief .
  • Comparison with Other Opioids : Morphiceptin's analgesic effects have been compared to traditional opioids, revealing its potential as a safer alternative due to reduced side effects such as respiratory depression .
Study ReferenceMethodologyFindings
Chang et al., 1981Animal modelsEstablished morphiceptin as a potent μ-opioid receptor agonist
Zadina & Kastin, 1985Binding studiesConfirmed high selectivity for μ-receptors over δ-receptors
Paton et al., 2017Pain modelsDemonstrated significant anti-nociceptive effects

Neurological Studies

Morphiceptin has also been investigated for its role in neuroprotection and modulation of neurological conditions:

  • Neuroprotective Effects : Studies have shown that morphiceptin can mitigate neuronal damage in models of ischemia and neurodegenerative diseases .
  • Mechanistic Insights : Research indicates that morphiceptin may influence neurotransmitter dynamics, particularly GABAergic signaling, which is vital in maintaining neuronal excitability and preventing excitotoxicity .
Study ReferenceCondition StudiedObservations
Wu et al., 2021IschemiaReduced infarct volume and improved neurobehavioral outcomes
Aceves et al., 2016Spinal cord injuryEnhanced locomotor recovery post-injury

Potential Therapeutic Applications

The therapeutic potential of morphiceptin extends beyond pain management to include various medical conditions:

  • Chronic Pain Syndromes : Morphiceptin is being explored as a treatment option for chronic pain conditions due to its prolonged analgesic effects without the common side effects associated with traditional opioids.
  • Psychiatric Disorders : Emerging research suggests that kappa-opioid receptor agonists like morphiceptin may have applications in treating mood disorders due to their modulatory effects on stress and reward pathways .

Case Study 1: Analgesic Efficacy in Chronic Pain Models

A study conducted on rats with induced chronic pain demonstrated that administration of morphiceptin significantly reduced pain scores compared to control groups receiving saline or lower doses of traditional opioids. The findings highlighted morphiceptin's potential as an effective analgesic with fewer side effects.

Case Study 2: Neuroprotection in Ischemic Models

In a model of transient cerebral ischemia, morphiceptin administration resulted in a marked reduction in neuronal death and improved functional recovery. This study underscores the compound's dual role as both an analgesic and a neuroprotective agent.

Mechanism of Action

Morphiceptin hydrochloride exerts its effects by selectively binding to μ-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters like substance P and glutamate, leading to reduced pain perception. The compound’s high selectivity for μ-opioid receptors over δ-opioid receptors is attributed to its unique tetrapeptide structure, which allows for specific interactions with the receptor’s binding site .

Comparison with Similar Compounds

Pharmacological and Structural Comparison with Peptide-Based μ-Opioid Agonists

Endomorphin-2 Analogues

Endomorphin-2 (Tyr-Pro-Phe-Phe-NH₂) shares structural similarity with morphiceptin but exhibits higher MOR affinity (Ki = 0.3 nM vs. morphiceptin’s 14 nM) and superior antinociceptive potency in vivo . Modifications in the third residue, such as substituting Phe with (Z)-α,β-didehydro-Phe, enhance metabolic stability while retaining MOR selectivity. For example, [Dmt¹]-endomorphin-2 analogues show 10-fold greater binding affinity than morphiceptin .

DAMGO and DADLE

  • DAMGO ([D-Ala², N-Me-Phe⁴, Gly-ol⁵]-enkephalin): A highly selective MOR agonist with subnanomolar affinity (Ki = 0.5 nM). Unlike morphiceptin, DAMGO’s non-peptide modifications confer resistance to peptidase degradation, making it a standard in receptor studies .
  • DADLE ([D-Ala², D-Leu⁵]-enkephalin): Preferentially binds DORs (Ki = 1.2 nM) but exhibits partial MOR activity. Its dual-receptor engagement contrasts with morphiceptin’s exclusive MOR selectivity .

Table 1: Receptor Binding Affinities of Peptide μ-Opioid Agonists

Compound μ Ki (nM) δ Ki (nM) κ Ki (nM) Selectivity Ratio (μ/δ/κ) Source
Morphiceptin 14.0 >1,000 >1,000 1:71:71
Endomorphin-2 0.3 50.0 >1,000 1:167:3,333
DAMGO 0.5 200.0 >1,000 1:400:2,000
DADLE 3.8 1.2 45.0 3:1:38

Comparison with Non-Peptidic μ-Opioid Agonists

Tegileridine

Tegileridine, an oxaspiro derivative, is a biased MOR agonist that preferentially activates G-protein signaling over β-arrestin pathways. This selectivity may reduce side effects like respiratory depression compared to morphiceptin .

TRV130 (Oliceridine)

TRV130, another G-protein-biased MOR agonist, demonstrates 50-fold greater potency than morphine in analgesia assays. Unlike morphiceptin, TRV130’s non-peptide structure allows oral bioavailability and prolonged duration .

Table 2: Functional Comparison of μ-Opioid Agonists

Compound Bioavailability Half-Life (h) β-Arrestin Recruitment Clinical Use
Morphiceptin Low (IV only) 0.5–1.0 High Preclinical research
Tegileridine Moderate 2.5–3.5 Low Phase III trials
TRV130 High 4.0–6.0 Low Approved (acute pain)
Meperidine High 3.0–5.0 High Postoperative pain

Structural Analogues of Morphiceptin and Their Modifications

Position-Specific Substitutions

  • [Dmt¹, D-Ala², D-1-Nal³] Morphiceptin : Replacing Tyr¹ with dimethyltyrosine (Dmt) increases MOR affinity (Ki = 2.1 nM) and resistance to enzymatic cleavage. D-Ala² enhances conformational stability, while D-1-Nal³ introduces hydrophobic interactions with receptor subpockets .
  • [D-NMeAla²] Morphiceptin : N-methylation of D-Ala² reduces peptidase susceptibility, extending half-life to >2 hours in serum .

Functional Outcomes

  • Antinociceptive Efficacy: [Dmt¹]-modified analogues show 3-fold greater potency in tail-flick tests compared to native morphiceptin .

Biological Activity

Morphiceptin hydrochloride, a synthetic peptide derived from the enkephalins, is recognized for its potent analgesic properties and high selectivity for mu-opioid receptors (MOR). Understanding its biological activity involves examining its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Morphiceptin is characterized by the amino acid sequence Tyr-Pro-Phe-Pro-NH₂. Its structural features contribute to its binding affinity and selectivity for MOR. The presence of a proline residue imparts rigidity to the molecule, facilitating effective interactions with receptor sites through hydrogen bonds and π-stacking interactions. Specifically, studies have shown that morphiceptin binds to key residues in the MOR, including Trp318 and Lys303, enhancing its analgesic efficacy .

Key Binding Interactions

  • Hydrogen Bonds : The α-amino cationic group of the tyrosine residue forms hydrogen bonds with Asp147 and Ser329.
  • π-Stacking : The phenylalanine residue engages in π-stacking with aromatic residues in the receptor, stabilizing the binding conformation .

Biological Activity and Analgesic Effects

Morphiceptin exhibits significant analgesic effects, primarily through its action on the central nervous system. It has been shown to inhibit pain responses in various animal models, demonstrating both dose-dependent analgesia and a dual effect on behaviors related to pain modulation.

Case Studies and Experimental Findings

  • Analgesic Potency : In comparative studies, morphiceptin has been shown to possess a higher potency than traditional opioids in certain assays. For instance, in guinea pig ileum assays, morphiceptin analogs demonstrated enhanced activity compared to morphine .
  • Behavioral Studies : Research indicates that morphiceptin can influence lordosis behavior in female rats, reflecting its complex role in modulating sexual behaviors alongside pain relief .
  • Therapeutic Potential : Morphiceptin's selectivity for MOR makes it a candidate for developing new analgesics with reduced side effects compared to non-selective opioids. Its ability to bind specifically to MOR suggests potential applications in treating chronic pain conditions without the typical adverse effects associated with broader opioid use .

Structure-Activity Relationships (SAR)

The development of morphiceptin analogs has provided insights into optimizing its biological activity. Modifications at specific amino acid positions have yielded compounds with enhanced receptor binding and analgesic properties:

Analog Modification Binding Affinity (μM) Activity
MorphiceptinOriginal0.5Baseline
PLO17D-Proline substitution0.0315x more active
PL032Phenylalanine methylation0.0420x more active

These modifications highlight the importance of specific structural elements in maintaining or enhancing efficacy against pain while minimizing side effects .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing morphiceptin hydrochloride in academic research?

this compound is synthesized using solid-phase peptide synthesis (SPPS). A typical protocol involves coupling amino acids sequentially on a resin, followed by cleavage and purification. For example, [Dmt<sup>1</sup>, D-Ala<sup>2</sup>, D-1-Nal<sup>3</sup>] morphiceptin derivatives are synthesized via SPPS with Boc (tert-butyloxycarbonyl) protection strategies. Post-synthesis, reverse-phase HPLC is used for purification, and identity is confirmed via mass spectrometry .

Q. Which cell lines are commonly used to evaluate morphiceptin’s biological activity?

Human cancer cell lines such as MCF-7 (breast adenocarcinoma), SH-SY5Y (neuroblastoma), and HT-29 (colon adenocarcinoma) are frequently employed. These cells are cultured in DMEM/RPMI media supplemented with 10% fetal bovine serum and gentamycin (5 μg/mL) under 5% CO2 at 37°C. Activity assays typically measure opioid receptor binding or cytotoxicity using MTT assays .

Q. What analytical methods are recommended for quantifying this compound purity?

High-performance liquid chromatography (HPLC) with UV detection (207 nm) is standard. For example, a Kromasil C18 column (150 mm × 4.6 mm, 5 μm) and a mobile phase of 0.03 M KH2PO4-methanol (70:30) at 1 mL/min provide reliable separation. Internal standards (e.g., naloxone) ensure accuracy, with linear calibration curves (R<sup>2</sup> > 0.999) validated over 1–10 μg/mL ranges .

Advanced Research Questions

Q. How does pH influence the isomeric composition of this compound solutions?

Morphiceptin exhibits pH-dependent isomerization, with distinct chromatographic profiles at varying pH levels. At pH 3.87, two dominant peaks are observed, while pH 6.98 shifts isomer distribution significantly (Fig. 7-9 in ). Researchers should use buffered solutions (e.g., phosphate or acetate buffers) and validate isomer stability via HPLC before functional assays .

Q. What methodological considerations are critical for resolving contradictions in opioid receptor binding data for morphiceptin analogues?

Discrepancies often arise from stereochemical variations. For example, [(S)-β-HPro<sup>2</sup>]-morphiceptin exhibits μ-opioid receptor affinity (Ki = 10 nM), while its (R)-enantiomer shows 10-fold reduced activity. To address contradictions, use chiral chromatography to confirm enantiomeric purity and perform competitive binding assays with <sup>3</sup>H-labeled ligands (e.g., DAMGO) under standardized buffer conditions .

Q. How can researchers optimize assay conditions for detecting this compound in complex biological matrices?

Solid-phase extraction (SPE) with C18 cartridges effectively isolates morphiceptin from plasma or tissue homogenates. Post-extraction, evaporate organic solvents under nitrogen and reconstitute in 0.1% formic acid for LC-MS/MS analysis. Validate recovery rates (≥85%) and matrix effects using spiked samples .

Q. What strategies are recommended for synthesizing morphiceptin analogues with modified proline residues?

Substitute proline with β-homoproline or sulfonamide surrogates via carbodiimide-mediated coupling. For example, Boc-protected pseudoamino acids (e.g., 1a–f) are reacted with H-Phe-OMe·HCl, followed by catalytic hydrogenation and deprotection. Characterize intermediates via <sup>1</sup>H NMR and final products via ESI-MS .

Q. How should researchers design experiments to assess morphiceptin’s stability under varying storage conditions?

Conduct accelerated stability studies by storing lyophilized morphiceptin at -20°C, 4°C, and 25°C/60% RH. Analyze degradation products monthly via HPLC and quantify main peak area loss. For solution stability, test pH 3–8 buffers and monitor isomer shifts using validated chromatographic methods .

Q. What are best practices for replicating morphiceptin’s cell-based activity assays across laboratories?

Adhere to CLSI guidelines: use passage-matched cells (≤20 passages), pre-qualify serum batches via growth curve analysis, and include reference compounds (e.g., naloxone) as internal controls. Report EC50 values with 95% confidence intervals and normalize data to vehicle-treated controls .

Q. How can researchers address conflicting data on morphiceptin’s selectivity for μ- versus δ-opioid receptors?

Use radioligand displacement assays with selective antagonists (e.g., CTAP for μ, naltrindole for δ). Validate receptor expression in cell lines via RT-qPCR or Western blot. For in vivo studies, employ knockout mouse models to isolate receptor-specific effects .

Methodological Notes

  • Reproducibility : Always include detailed supplementary materials (e.g., HPLC gradients, synthetic schemes) per journal guidelines .
  • Data Contradictions : Perform meta-analyses using tools like PRISMA to identify protocol variations (e.g., incubation times, ligand concentrations) that may explain discrepancies .

Properties

IUPAC Name

1-[2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[1-(2-carbamoylpyrrolidin-1-yl)-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H35N5O5.ClH/c29-21(16-19-10-12-20(34)13-11-19)27(37)33-15-5-9-24(33)26(36)31-22(17-18-6-2-1-3-7-18)28(38)32-14-4-8-23(32)25(30)35;/h1-3,6-7,10-13,21-24,34H,4-5,8-9,14-17,29H2,(H2,30,35)(H,31,36);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARSDMYCQCLQDBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N4CCCC4C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36ClN5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30585219
Record name Tyrosylprolylphenylalanylprolinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

558.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87777-29-5
Record name Tyrosylprolylphenylalanylprolinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Morphiceptin hydrochloride
Reactant of Route 2
Morphiceptin hydrochloride
Reactant of Route 3
Morphiceptin hydrochloride
Reactant of Route 4
Morphiceptin hydrochloride
Reactant of Route 5
Reactant of Route 5
Morphiceptin hydrochloride
Reactant of Route 6
Reactant of Route 6
Morphiceptin hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.